(Z)-2-(5-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid
Description
Properties
IUPAC Name |
2-[(5Z)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O4S3/c22-16-8-6-14(7-9-16)19-15(13-25(23-19)17-4-2-1-3-5-17)12-18-20(26)24(21(30)31-18)10-11-32(27,28)29/h1-9,12-13H,10-11H2,(H,27,28,29)/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYVQMXEGPXDGX-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=C4C(=O)N(C(=S)S4)CCS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=C\4/C(=O)N(C(=S)S4)CCS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623933-09-5 | |
| Record name | 2-((5Z)-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)ETHANESULFONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(Z)-2-(5-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a complex organic compound with potential biological activities. This compound belongs to the class of thiazolidinones, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antibacterial effects. This article reviews the biological activity of this compound based on available research findings, synthesizing data from various studies.
Chemical Structure
The compound features a thiazolidinone core with a pyrazole moiety and an ethanesulfonic acid group, which contribute to its biological activity. The presence of the 4-fluorophenyl substituent on the pyrazole ring enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2h | MOLT-4 (Leukemia) | 1.57 |
| 2h | SW-620 (Colon Cancer) | 13.3 |
| 2h | MCF-7 (Breast Cancer) | Not specified |
| 2h | DLD-1 (Colon Cancer) | Not specified |
These findings suggest that the compound may induce apoptosis through caspase-independent pathways, potentially involving apoptosis-inducing factors (AIF) .
Anti-Tuberculosis Activity
Thiazolidinone derivatives have also been investigated for their anti-tuberculosis properties. The structural modifications in these compounds can enhance their inhibitory action against Mycobacterium tuberculosis. A study found that certain structural features, such as specific functional groups, significantly impact the binding affinity and activity against Mur enzymes, which are crucial for bacterial cell wall synthesis .
Inhibition of Enzymatic Activity
The compound has been identified as an inhibitor of various enzymes, including those involved in cancer progression and bacterial infections. For instance, the oxo-thioxothiazolidinyl moiety has demonstrated effective inhibition of Vaccinia H1-related phosphatase (VHR), with IC50 values indicating strong binding affinity . This inhibition is attributed to multiple hydrogen bond interactions facilitated by the sulfonic acid group.
Study on Anticancer Properties
In a study focusing on the synthesis and evaluation of thiazolidinone derivatives, a compound structurally related to this compound exhibited potent anticancer activity against several cell lines, including those resistant to conventional therapies. The study emphasized the importance of substituent nature on the thiazolidinone ring in enhancing cytotoxicity .
Anti-Tuberculosis Research
Another significant study explored the potential of thiazolidinones as anti-tuberculosis agents. The researchers synthesized various derivatives and tested their efficacy against M. tuberculosis. The most active compounds demonstrated low MIC values, indicating strong potency against bacterial strains .
Comparison with Similar Compounds
Structural Analog: 2-((5Z)-5-{[3-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)ethanesulfonic Acid
This analog (CAS: 1204732-33-1) shares the same thiazolidinone-sulfonic acid backbone but substitutes the 4-fluorophenyl group with a 2-methyl-2,3-dihydrobenzofuran-5-yl moiety. Key differences include:
Functional Implications
- Bioactivity : The 4-fluorophenyl group in the target compound may enhance binding to enzymes like cyclooxygenase-2 (COX-2) or kinases, as seen in fluorinated pyrazole derivatives . The benzofuran analog’s bioactivity remains uncharacterized but could target hydrophobic binding pockets.
- Stability: Fluorine substitution improves metabolic stability compared to non-fluorinated analogs, a common strategy in drug design .
Research Findings and Trends
Pharmacological Potential
- Anticancer Activity: Thiazolidinones with sulfonic acid groups exhibit pro-apoptotic effects, as seen in ferroptosis-inducing compounds (e.g., FINs) . The fluorophenyl group may synergize with thiol-reactive moieties to enhance cytotoxicity.
- Selectivity: Structural analogs with fluorinated aromatic systems show higher selectivity toward cancer cells over normal tissues, a trend observed in ferroptosis research .
Q & A
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Methodological Answer : The compound’s polarity and flexibility hinder crystallization. Strategies include:
- Solvent diffusion : Use a 1:1 mixture of DMSO and ethyl acetate to grow single crystals .
- Cryo-crystallography : Flash-freezing at 100K stabilizes crystal lattices .
- Co-crystallization : Add small molecules (e.g., cyclodextrins) to improve packing efficiency .
Data Contradiction Analysis
Q. Why might FTIR and NMR data for the same compound differ across studies?
- Methodological Answer : Variations arise from:
- Solvent effects : DMSO-d6 vs. CDCl3 shifts proton chemical shifts (e.g., sulfonate protons).
- Hydration state : Anhydrous vs. hydrated forms alter FTIR peaks (e.g., O–H stretches at ~3300 cm⁻¹) .
- Instrument calibration : Validate spectra using internal standards (e.g., TMS for NMR) .
Q. How to interpret conflicting cytotoxicity results between in vitro and in vivo models?
- Methodological Answer : Discrepancies may stem from:
- Metabolic activation : Liver enzymes convert prodrugs to active forms in vivo but not in vitro.
- Tumor microenvironment : Hypoxia or stromal interactions in vivo reduce efficacy .
- Dose translation : Adjust in vitro IC50 values using body surface area scaling for in vivo dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
